molecular formula C8H5BrF2N2 B2933599 3-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine CAS No. 2248325-59-7

3-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine

Cat. No. B2933599
CAS RN: 2248325-59-7
M. Wt: 247.043
InChI Key: TYMJMDTUONALHS-UHFFFAOYSA-N
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Description

3-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine is a chemical compound with the molecular weight of 208.01 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This compound is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine is characterized by a fused bicyclic 5–6 heterocycle . The InChI code for this compound is 1S/C6H4BrF2N/c7-4-2-1-3-10-5(4)6(8)9/h1-3,6H .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The reaction conditions for these strategies vary, and the choice of strategy depends on the desired product and the available starting materials.

Mechanism of Action

While the specific mechanism of action for 3-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine is not mentioned in the search results, imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry . For example, 3-Amino-imidazo[1,2-a]-pyridines have been developed as glutamine synthetase (MtGS) inhibitors, a potential target for Mycobacterium tuberculosis drug development .

It is stored under an inert atmosphere at room temperature .

Safety and Hazards

This compound is classified as an irritant, with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .

Future Directions

Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new compounds based on the imidazo[1,2-a]pyridine scaffold, including 3-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine, could be a promising direction for future research in medicinal chemistry .

properties

IUPAC Name

3-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2N2/c9-7-6(8(10)11)12-5-3-1-2-4-13(5)7/h1-4,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMJMDTUONALHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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